molecular formula C14H8BrF3O B14776376 4'-Bromo-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde

4'-Bromo-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B14776376
M. Wt: 329.11 g/mol
InChI Key: FPUAHPJUFJJBHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Bromo-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde is a halogenated biphenyl derivative featuring a bromo group at the 4' position, a trifluoromethyl (-CF₃) group at the 2' position, and a carbaldehyde (-CHO) functional group at the 4 position. This compound combines electron-withdrawing substituents (Br and CF₃) with a reactive aldehyde moiety, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical precursor development.

Properties

Molecular Formula

C14H8BrF3O

Molecular Weight

329.11 g/mol

IUPAC Name

4-[4-bromo-2-(trifluoromethyl)phenyl]benzaldehyde

InChI

InChI=1S/C14H8BrF3O/c15-11-5-6-12(13(7-11)14(16,17)18)10-3-1-9(8-19)2-4-10/h1-8H

InChI Key

FPUAHPJUFJJBHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=C(C=C(C=C2)Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 4’-Bromo-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure includes the following steps:

    Starting Materials: The reaction requires an aryl bromide (4-bromo-2-(trifluoromethyl)phenylboronic acid) and an aryl aldehyde.

    Catalyst: Palladium-based catalysts, such as palladium acetate or palladium chloride, are commonly used.

    Base: Bases like potassium carbonate or sodium hydroxide are employed to facilitate the reaction.

    Solvent: The reaction is typically carried out in solvents such as toluene or dimethylformamide (DMF).

    Reaction Conditions: The reaction mixture is heated to temperatures ranging from 80°C to 120°C for several hours to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4’-Bromo-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules, using catalysts like palladium or nickel.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4’-Bromo-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the production of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism by which 4’-Bromo-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4'-Bromo-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde with structurally related biphenyl derivatives, focusing on substituent effects, synthetic routes, and applications.

Table 1: Comparison of Structural Analogs

Compound Name Substituents Key Reactions/Applications Yield/Data Source ID
4'-Bromo-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde 4'-Br, 2'-CF₃, 4-CHO Cross-coupling, medicinal chemistry N/A (hypothesized based on analogs) -
3'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde 3'-Br, 2'-F, 4-CHO Palladium-catalyzed Suzuki coupling 57% yield; NMR: δ 10.10 (s, CHO)
4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde 4'-CF₃, 4-CHO Intermediate for agrochemicals Industrial-scale production
3',5'-Dichloro-3-hydroxy-[1,1'-biphenyl]-4-carbaldehyde 3',5'-Cl, 3-OH, 4-CHO Antioxidant synthesis N/A
3'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carbonitrile 3'-Br, 2'-F, 4-CN Buchwald-Hartwig amination 64% yield (product 23)

Key Observations

Substituent Effects on Reactivity Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) and bromo (-Br) groups enhance electrophilicity at the biphenyl core, facilitating cross-coupling reactions. For instance, 3'-bromo-2'-fluoro analogs undergo Suzuki couplings with boronic acids in 57–73% yields .

Synthetic Methodologies

  • Palladium Catalysis: Bromo-substituted biphenyls (e.g., 3'-bromo-2'-fluoro derivatives) are synthesized via palladium-catalyzed couplings, as seen in (57% yield) . The target compound likely requires similar protocols.
  • Microwave-Assisted Reactions: highlights microwave-enhanced HCl-mediated deprotection for bromo-dichloro biphenyl amines, suggesting scalable methods for halogenated analogs .

Physical Properties Solubility: Trifluoromethyl groups increase lipophilicity, as seen in 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde, which is used in hydrophobic agrochemical formulations . Spectroscopic Data: The aldehyde proton in 3'-bromo-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde appears at δ 10.10 ppm in <sup>1</sup>H NMR, a diagnostic marker for similar carbaldehydes .

Applications in Further Functionalization

  • Suzuki Couplings: Bromo-substituted biphenyls serve as aryl halide partners. For example, 3'-bromo-2'-fluoro-[1,1'-biphenyl]-4-carbonitrile couples with (4-ethoxyphenyl)boronic acid to form meta-terphenyls .
  • Buchwald-Hartwig Amination: Bromo groups enable C–N bond formation with amines, as demonstrated by the 64% yield in synthesizing amination product 23 .

Biological Activity

4'-Bromo-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde is a fluorinated organic compound with notable biological activity. The presence of bromine and trifluoromethyl groups in its structure enhances its biological properties, making it a subject of interest in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula: C13H8BrF3
  • Molecular Weight: 301.10 g/mol
  • CAS Number: 227306-19-6
  • IUPAC Name: 4-bromo-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde

Antimicrobial Properties

Recent studies have demonstrated that compounds with trifluoromethyl groups exhibit significant antimicrobial activity. For instance, a related compound was found to selectively inhibit Chlamydia infections in HEp-2 cells, showcasing the importance of the trifluoromethyl group in enhancing biological activity. The study indicated that the presence of electron-withdrawing groups like trifluoromethyl is crucial for the antimicrobial efficacy against various pathogens .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeIC50 (μg/mL)Reference
4'-Bromo-2'-(trifluoromethyl)-...Antichlamydial5.2
Derivative without CF3Inactive-
SpectinomycinReference Compound128

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of 4'-Bromo-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde. Studies indicate that while some derivatives exhibit promising antimicrobial activity, they do not compromise cell viability at effective concentrations. For example, in assays involving human cell lines, compounds were shown to maintain good tolerability without inducing significant toxicity .

Table 2: Cytotoxicity Data

Compound NameCell LineToxicity LevelReference
4'-Bromo-2'-(trifluoromethyl)-...HEp-2Non-toxic (100 μg/mL)
SpectinomycinMCF-7Moderate

The mechanism by which 4'-Bromo-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde exerts its biological effects is believed to involve interactions with specific molecular targets. The trifluoromethyl group increases lipophilicity, enhancing cellular permeability and bioavailability. This allows the compound to effectively modulate biological pathways associated with pathogen inhibition and potentially cancer cell growth suppression.

Case Studies

In a recent case study involving various derivatives of biphenyl compounds, it was found that those containing trifluoromethyl groups consistently outperformed their non-fluorinated counterparts in both antimicrobial and cytotoxic assays. This reinforces the hypothesis that fluorination can significantly enhance the biological activity of organic compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.